(16R)-Dihydrositsirikine

Description

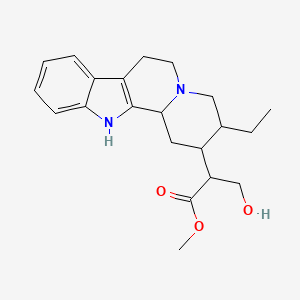

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h4-7,13,16-17,19,22,24H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKSUGCIDKRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(16R)-Dihydrositsirikine: A Technical Guide to its Discovery and Isolation from Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a Corynanthe-type terpenoid indole (B1671886) alkaloid and a natural product identified in the medicinal plant Catharanthus roseus (L.) G. Don. This plant, a member of the Apocynaceae family, is a rich source of over 130 such alkaloids, some of which, like vinblastine (B1199706) and vincristine, are indispensable chemotherapeutic agents. While not as extensively studied as its more famous counterparts, this compound and its stereoisomers, such as the sitsirikines and isositsirikines, are part of the complex alkaloid profile of C. roseus. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing generalized experimental protocols for its extraction and purification from Catharanthus roseus. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide combines established methods for the isolation of indole alkaloids from this plant with the known chemical properties of the target compound.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to developing effective isolation and characterization protocols.

| Property | Value |

| Molecular Formula | C₂₁H₂₈N₂O₃ |

| Molecular Weight | 356.47 g/mol |

| CAS Number | 6519-26-2 |

| Class | Terpenoid Indole Alkaloid (Corynanthe type) |

Discovery and Initial Characterization

The initial identification of dihydrositsirikine and related isomers from Catharanthus roseus was reported in the early 1980s. Research by Kohl and colleagues led to the isolation of N-oxides of sitsirikine (B1171667) and dihydrositsirikine from the plant. Subsequent work by the same research group in 1984 detailed the isolation of 16R-19,20-E-isositsirikine and 16R-19,20-Z-isositsirikine from cell suspension cultures of Catharanthus roseus, with structural elucidation carried out using spectroscopic methods. The absolute configuration of the related isositsirikine (B207786) was determined through enzymatic conversion from geissoschizine, a known precursor in the biosynthesis of indole alkaloids.

Experimental Protocols: Isolation of this compound

Plant Material and Extraction

-

Plant Material: Dried and powdered leaves of Catharanthus roseus.

-

Extraction Solvent: Methanol (B129727) or a mixture of methanol and water.

-

Procedure:

-

Macerate the powdered plant material in the extraction solvent at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process with the plant residue to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Liquid-Liquid Partitioning

This step is crucial for the separation of alkaloids from other plant constituents.

-

Reagents: 2% (v/v) aqueous sulfuric acid, dichloromethane (B109758) (or chloroform), and ammonium (B1175870) hydroxide.

-

Procedure:

-

Dissolve the crude extract in 2% aqueous sulfuric acid to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic aqueous solution with dichloromethane to remove non-polar and neutral impurities.

-

Make the aqueous layer basic (pH 9-10) by the dropwise addition of ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with dichloromethane. Repeat the extraction multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.

-

Chromatographic Purification

Further purification of the crude alkaloid mixture is necessary to isolate this compound.

-

Techniques: Column chromatography and/or preparative Thin Layer Chromatography (TLC).

-

Stationary Phase: Silica (B1680970) gel or alumina.

-

Mobile Phase: A gradient of non-polar to polar solvents, such as hexane, ethyl acetate, and methanol.

-

Procedure:

-

Subject the crude alkaloid mixture to column chromatography over silica gel.

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and monitor by TLC using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent or UV light).

-

Pool fractions containing the compound of interest based on their TLC profiles.

-

If necessary, perform further purification of the enriched fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Quantitative Data

Specific quantitative data on the yield of this compound from Catharanthus roseus is not well-documented. The concentration of minor alkaloids in the plant is typically low. For context, the yields of some of the more abundant alkaloids from C. roseus are presented below. It is important to note that these values can vary significantly depending on the plant variety, growing conditions, and extraction methodology.

| Alkaloid | Plant Part | Yield (mg/g dry weight) |

| Catharanthine | Leaves | 0.1 - 0.6 |

| Vindoline | Leaves | 0.5 - 3.0 |

| Ajmalicine | Roots | 0.2 - 1.0 |

| Serpentine | Roots | 0.1 - 0.5 |

Visualizations

Biosynthetic Pathway of Corynanthe Alkaloids

This compound belongs to the Corynanthe class of indole alkaloids. Its biosynthesis originates from the precursors tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the mevalonate (B85504) or MEP/DOXP pathway). These condense to form strictosidine, the central intermediate for all terpenoid indole alkaloids.

Caption: Generalized biosynthetic pathway of Corynanthe-type alkaloids.

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates the logical steps involved in the generalized acid-base extraction and purification of alkaloids from Catharanthus roseus.

Caption: Workflow for the isolation of indole alkaloids from C. roseus.

Biological Activity

There is a notable lack of specific studies on the biological activities of this compound. However, the broader class of terpenoid indole alkaloids from Catharanthus roseus is known to exhibit a wide range of pharmacological effects, with cytotoxicity being a prominent feature of many of these compounds. The dimeric indole alkaloids, vinblastine and vincristine, are potent anticancer agents that function by inhibiting microtubule formation and inducing apoptosis. While it is plausible that this compound may possess some biological activity, further research is required to elucidate its specific pharmacological profile. The general cytotoxicity of many indole alkaloids suggests that this compound could be a candidate for screening in anticancer and other bioassays.

Conclusion

This compound is one of the many terpenoid indole alkaloids produced by the medicinally important plant Catharanthus roseus. While its discovery dates back to the 1980s, specific details regarding its isolation from the whole plant and its biological activities are not extensively documented in publicly available scientific literature. This guide provides a framework for its isolation based on established protocols for related alkaloids from the same source. The biosynthetic pathway and a generalized isolation workflow are presented to aid researchers in this field. Further investigation is warranted to fully characterize the pharmacological potential of this compound and to determine its concentration in various tissues of C. roseus. Such studies will contribute to a more complete understanding of the complex chemical diversity of this vital medicinal plant.

(16R)-Dihydrositsirikine (CAS: 6519-26-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(16R)-Dihydrositsirikine is a naturally occurring indole (B1671886) alkaloid found in Catharanthus roseus.[1] This document provides a detailed overview of its known properties, general experimental protocols for its isolation and analysis, and a summary of the current landscape of research into its biological activities.

Core Physicochemical Properties

This compound is a complex heterocyclic molecule. Its key physicochemical properties are summarized in the table below, providing a foundation for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 6519-26-2 | Internal |

| Molecular Formula | C₂₁H₂₈N₂O₃ | [1] |

| Molecular Weight | 356.47 g/mol | Internal |

| IUPAC Name | methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | [1] |

| Melting Point | 215 °C | Internal |

| Boiling Point (Predicted) | 547.5 ± 45.0 °C | Internal |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | Internal |

| pKa (Predicted) | 14.30 ± 0.10 | Internal |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively documented in publicly available literature. However, based on standard practices for natural product chemistry, the following general methodologies can be applied.

Isolation from Catharanthus roseus Cell Suspension Cultures

This compound is biosynthesized in and can be isolated from cell suspension cultures of Catharanthus roseus.[2] A general workflow for its extraction and purification is outlined below.

Methodology:

-

Cell Culture: Establish and maintain a cell suspension culture of Catharanthus roseus.

-

Harvesting: Collect the cell biomass through filtration or centrifugation.

-

Extraction: The harvested cells are typically lyophilized and then extracted with a polar organic solvent such as methanol.

-

Purification: The crude extract is subjected to a series of chromatographic separations. This may involve initial fractionation using column chromatography with a stationary phase like silica gel, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis and quantification of alkaloids. A general method for the analysis of this compound would involve:

-

Column: A C18 reversed-phase column is commonly used for the separation of alkaloids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a wavelength corresponding to the chromophore of the molecule or mass spectrometry (LC-MS) for more sensitive and specific detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the molecule.

The following diagram illustrates a general workflow for the analysis of an isolated sample.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature regarding the biological activities and mechanisms of action of this compound. While some related classes of compounds, such as certain dihydropyridines and dihydropyrimidinones, have been reported to possess antimicrobial and cytotoxic properties, it is crucial to note that this compound is a structurally distinct and complex indole alkaloid.[3][4][5][6][7] Therefore, extrapolating the biological activities of these other compound classes to this compound would be speculative and scientifically unfounded without direct experimental evidence.

Further research, including in vitro and in vivo studies, is necessary to determine the pharmacological profile of this compound.[8] This presents an opportunity for novel investigations into the potential therapeutic applications of this natural product.

Summary and Future Directions

This compound is a well-characterized natural product in terms of its physicochemical properties. However, there is a significant gap in the understanding of its biological effects. This technical guide provides a summary of the existing knowledge and outlines general methodologies for its isolation and analysis, which can serve as a starting point for further research. Future studies should focus on screening this compound for various biological activities to uncover its potential as a lead compound in drug discovery.

References

- 1. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole Alkaloids from Catharanthus roseus Tissue Cultures IV1: 16R-19,20-E-Isositsirikin, 16R-19,20-Z-Isositsirikin and 21-Hydroxycyclolochnerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of (16R)-Dihydrositsirikine.

An In-depth Technical Guide to (16R)-Dihydrositsirikine

Introduction

This compound is a natural alkaloid compound that has been identified in Catharanthus roseus, a plant renowned for its rich content of bioactive terpenoid indole (B1671886) alkaloids.[1][] As a member of this extensive family of natural products, this compound holds potential interest for researchers in medicinal chemistry, pharmacology, and drug discovery. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside generalized experimental workflows relevant to its study. Due to the limited specific literature on this particular compound, some sections provide general methodologies common for natural product research.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that several of these values are computationally predicted and await experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₈N₂O₃ | [1][3] |

| Molecular Weight | 356.47 g/mol | [3] |

| CAS Number | 6519-26-2 | [4] |

| IUPAC Name | methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate | [1] |

| Synonyms | 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine | [1] |

| Appearance | Powder / Solid | [] |

| Melting Point | Data not available | |

| Boiling Point | 547.5 ± 45.0 °C (Predicted) | |

| Solubility | Data not available. As an alkaloid, solubility is expected in organic solvents like methanol (B129727), ethanol, chloroform, and DMSO. | |

| pKa | 14.30 ± 0.10 (Predicted) | |

| LogP (XLogP3) | 2.7 (Computed) | [1] |

| Canonical SMILES | CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | [1] |

Experimental Protocols & Characterization

Specific experimental protocols for the isolation, synthesis, or analysis of this compound are not detailed in currently available literature. However, a generalized workflow for the isolation and characterization of an alkaloid from a plant source like Catharanthus roseus is presented below.

Methodologies

-

Plant Material Processing: Plant parts (e.g., leaves, roots) of Catharanthus roseus are collected, dried to remove moisture, and ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Extraction: The powdered material undergoes extraction with an organic solvent, typically methanol or ethanol, to draw out a wide range of secondary metabolites, including alkaloids.

-

Purification: The crude extract is subjected to a series of purification steps. An acid-base liquid-liquid partitioning is a classic method to selectively separate basic alkaloids from other neutral or acidic compounds. This is followed by chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, and further refined using High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.

-

Structural Elucidation: The definitive structure of the isolated compound is determined using spectroscopic methods. Mass spectrometry is used to ascertain the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) is employed to piece together the precise molecular structure and stereochemistry.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. Structural characterization would rely on the following standard techniques.

| Data Type | Details |

| Mass Spectrometry (MS) | Expected to show a molecular ion peak corresponding to the exact mass (356.2100 Da). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂₁H₂₈N₂O₃. Fragmentation patterns would provide clues about the core indole-quinolizidine structure. |

| ¹H NMR Spectroscopy | The proton NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the indole ring, aliphatic protons of the quinolizidine (B1214090) skeleton, the ethyl group, the methoxy (B1213986) group of the ester, and protons adjacent to hydroxyl and nitrogen atoms. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum would show 21 distinct signals corresponding to each carbon atom in the molecule, including signals for the carbonyl carbon of the ester, aromatic carbons, and various aliphatic carbons in the ring system. |

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information regarding the biological activity, pharmacological effects, or mechanism of action for this compound. Many alkaloids isolated from Catharanthus roseus exhibit potent biological activities, most notably anticancer properties, but the activity of this specific compound remains to be investigated. The study of such a compound would typically follow a standard drug discovery and development pipeline.

This diagram illustrates the hypothetical progression of a natural product like this compound from initial discovery through preclinical and clinical development. The process begins with screening for biological activity in cellular models, moves to understanding its mechanism and testing in animal models, and, if promising, advances to human clinical trials to evaluate safety and efficacy.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Biosynthetic Pathway of Indole (B1671886) Alkaloids in Catharanthus roseus

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a diverse array of over 130 terpenoid indole alkaloids (TIAs).[1][2] Among these, the bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923) are paramount, serving as indispensable chemotherapeutic agents in the treatment of various cancers, including lymphomas and leukemia.[2] These valuable compounds are synthesized through a complex and highly regulated metabolic pathway that has been the subject of extensive research.[2] Despite decades of study, the low yield of these alkaloids in the native plant necessitates a deeper understanding of the biosynthetic and regulatory networks to facilitate metabolic engineering and enhance production.[3][4] This guide provides a comprehensive overview of the TIA biosynthetic pathway, detailing the core enzymatic steps, regulatory mechanisms, quantitative data from key studies, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of TIAs in C. roseus is a complex process involving multiple subcellular compartments and cell types. The pathway can be broadly divided into three major stages: the formation of precursors, the synthesis of the central intermediate strictosidine (B192452), and the subsequent elaboration into various monomeric and dimeric alkaloids.[2]

-

Precursor Formation: The pathway begins with the convergence of two primary metabolic routes:

-

The Shikimate Pathway , which produces the amino acid tryptophan. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[2][5]

-

The Methylerythritol Phosphate (MEP) Pathway , which occurs in the plastids and produces the terpene moiety, secologanin (B1681713).[2] Geraniol 10-hydroxylase (G10H) is a key enzyme in this part of the pathway.[2]

-

-

Formation of Strictosidine: Tryptamine and secologanin are condensed in a stereospecific reaction catalyzed by strictosidine synthase (STR) to form strictosidine, which is the universal precursor for all TIAs in the plant.[1][2]

-

Post-Strictosidine Diversification: Strictosidine is then deglycosylated by strictosidine-β-D-glucosidase (SGD) , yielding a highly reactive aglycone.[5][6] This intermediate serves as a branch point for the synthesis of numerous TIAs. The two most critical branches lead to the formation of catharanthine (B190766) and vindoline (B23647).

-

Catharanthine Biosynthesis: The pathway from the strictosidine aglycone to catharanthine involves several enzymatic steps that are still being fully elucidated.[2]

-

Vindoline Biosynthesis: The biosynthesis of vindoline is a well-characterized, seven-step pathway that begins with the intermediate tabersonine.[1][7][8] The sequential enzymatic reactions are:

-

Tabersonine 16-hydroxylase (T16H)

-

16-hydroxytabersonine O-methyltransferase (16OMT)

-

Tabersonine 3-oxygenase (T3O)

-

Tabersonine 3-reductase (T3R)

-

3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

-

Deacetoxyvindoline 4-hydroxylase (D4H)

-

Deacetylvindoline-O-acetyltransferase (DAT), which catalyzes the final step to produce vindoline.[1][6][7]

-

-

-

Formation of Bisindole Alkaloids: The pharmaceutically important bisindole alkaloids are formed by the coupling of catharanthine and vindoline. This reaction is catalyzed by a class III peroxidase, anhydrovinblastine synthase (PRX1) , to produce α-3′,4′-anhydrovinblastine.[6][7][9] This product is then converted to vinblastine, which can be further modified to form vincristine, although the enzymes for these final steps are not yet fully characterized.[2]

References

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production and metabolic engineering of terpenoid indole alkaloids in cell cultures of the medicinal plant Catharanthus roseus (L.) G. Don (Madagascar periwinkle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

(16R)-Dihydrositsirikine: A Review of Available Scientific Literature

(16R)-Dihydrositsirikine is an indole (B1671886) alkaloid that has been identified as a natural product within the medicinal plant Catharanthus roseus. [1] This plant is renowned for being a rich source of over 130 terpenoid indole alkaloids, including the clinically important anticancer agents vinblastine (B1199706) and vincristine. While these major alkaloids have been extensively studied, this compound remains a lesser-known, minor constituent.

This technical guide provides a comprehensive overview of the currently available scientific literature on this compound. It is important to note that while the compound has been isolated and structurally characterized, there is a significant scarcity of published research detailing its specific biological activities, mechanism of action, and quantitative pharmacological data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and early structural elucidation studies.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₃ | PubChem |

| Molecular Weight | 356.47 g/mol | PubChem |

| IUPAC Name | methyl (2R)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | PubChem |

| Synonyms | Dihydrositsirikine, 18,19-Dihydro-16(R)-sitsirikine | PubChem |

| Natural Source | Catharanthus roseus (L.) G. Don | PubChem |

Synthesis and Isolation

The initial structural elucidation of dihydrositsirikine, along with sitsirikine (B1171667) and isositsirikine, was reported in 1966.[2] These compounds were isolated from Vinca rosea Linn, which is now known as Catharanthus roseus. The isolation process from plant material typically involves extraction with organic solvents followed by chromatographic separation.

Biological Activity and Mechanism of Action

Despite the well-documented pharmacological, including cytotoxic, activities of many alkaloids from Catharanthus roseus, there is a notable lack of specific data on the biological effects of this compound.[3][4][5][6] General screenings of C. roseus extracts have demonstrated a wide range of activities, including anticancer, antimicrobial, and antiviral properties.[4][5] However, these studies typically do not report on the activity of individual minor alkaloids like this compound.

Numerous studies have evaluated the cytotoxic effects of various indole alkaloids isolated from C. roseus against different cancer cell lines.[3][7] These investigations, however, have not specifically reported quantitative data (e.g., IC₅₀ values) for this compound. Without experimental data, it is not possible to delineate any signaling pathways or mechanisms of action for this compound.

The logical workflow for investigating a novel natural product like this compound would typically follow a standardized path from isolation to biological characterization.

Conclusion

This compound is a structurally characterized indole alkaloid from Catharanthus roseus. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. There is a lack of published data on its biological activity, mechanism of action, and quantitative experimental results. This presents an opportunity for future research to isolate or synthesize this compound and perform comprehensive biological evaluations to determine its potential as a therapeutic agent. For researchers in drug discovery, this compound represents an unexplored component of the rich chemical diversity of Catharanthus roseus.

References

- 1. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The structural elucidation of sitsirikine, dihydrositsirikine and isositsirikine. Three new alkaloids from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic dimeric indole alkaloids from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry, cytotoxicity and antiviral activity of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic and cytotoxic action of indole alkaloids produced from elicited cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three new terpenoid indole alkaloids from Catharanthus roseus [pubmed.ncbi.nlm.nih.gov]

(16R)-Dihydrositsirikine: An Uncharted Territory in Biological Activity Screening

Despite its origin from the medicinally renowned plant Catharanthus roseus, a comprehensive review of current scientific literature reveals a significant lack of specific data on the biological activities of the alkaloid (16R)-Dihydrositsirikine. While C. roseus is a well-established source of numerous pharmacologically potent compounds, including the famed anticancer agents vinblastine (B1199706) and vincristine, this compound remains a largely unexplored chemical entity.

This technical guide aims to address the current knowledge gap and serve as a foundational document for researchers, scientists, and drug development professionals interested in initiating a biological activity screening program for this compound. Due to the absence of published experimental data, this guide will, by necessity, focus on proposing a logical framework for screening rather than summarizing existing findings.

Introduction to this compound

This compound is a monoterpene indole (B1671886) alkaloid that has been identified in Catharanthus roseus (L.) G. Don, a plant species belonging to the Apocynaceae family.[1][2] This plant is a rich reservoir of over 130 alkaloids, many of which exhibit significant therapeutic properties, ranging from anticancer to antihypertensive and antidiabetic effects.[3][4][5][6] The well-documented bioactivity of its sister compounds from the same plant provides a strong rationale for investigating the potential pharmacological profile of this compound.

Proposed Screening Strategy: A Roadmap for Investigation

Given the chemical nature of this compound as a terpene indole alkaloid, a systematic screening approach should be employed to explore its potential biological activities. The following sections outline proposed experimental avenues.

Anticancer Activity Screening

The most prominent therapeutic application of C. roseus alkaloids is in oncology.[3][4][5][6] Therefore, a primary focus of any screening effort for this compound should be its potential anticancer effects.

Experimental Workflow for Anticancer Screening:

Figure 1: Proposed workflow for anticancer activity screening of this compound.

Detailed Methodologies:

-

Cell Viability Assays (e.g., MTT):

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):

-

Treat cells with this compound at its IC50 concentration.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Antimicrobial Activity Screening

Many plant-derived alkaloids possess antimicrobial properties.[5] Screening this compound against a panel of pathogenic bacteria and fungi would be a valuable secondary objective.

Experimental Workflow for Antimicrobial Screening:

Figure 2: Proposed workflow for antimicrobial activity screening of this compound.

Detailed Methodologies:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Potential Signaling Pathways for Investigation

Should initial screenings indicate bioactivity, subsequent research should focus on elucidating the underlying molecular mechanisms. Based on the known activities of other indole alkaloids, the following signaling pathways are plausible targets for investigation, particularly in the context of anticancer effects.

Hypothetical Signaling Pathway Modulation:

References

- 1. [PDF] Alkaloids of Pharmacological Importance in Catharanthus roseus | Semantic Scholar [semanticscholar.org]

- 2. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

(16R)-Dihydrositsirikine: Unraveling the Mechanism of a Natural Alkaloid

A comprehensive analysis of publicly available data reveals a significant gap in the scientific understanding of (16R)-Dihydrositsirikine's mechanism of action. Despite its identification as a natural alkaloid, detailed in vitro and in vivo studies elucidating its molecular targets and signaling pathways are currently unavailable. This whitepaper summarizes the existing information and outlines the necessary future research directions to unlock the therapeutic potential of this compound.

Introduction

This compound, also known as 19,20-Dihydroisositsirikine, is a natural alkaloid compound.[1] It is an organic chemical entity with the molecular formula C₂₁H₂₈N₂O₃ and a molecular weight of 356.46 g/mol .[1][2][3][] First identified in plants such as Catharanthus roseus and the Malayan Tabernaemontana corymbosa, this small molecule holds potential for further investigation within the realm of drug discovery.[1][2] However, a thorough review of scientific literature and chemical databases indicates a notable absence of research into its biological activity and mechanism of action.

Current State of Knowledge: A Void in Mechanistic Understanding

Current information on this compound is largely limited to its chemical and physical properties. Publicly accessible databases provide its chemical structure, molecular formula, and CAS number (6519-26-2).[1][3] While commercial suppliers list the compound for research purposes, they do not provide any data on its biological effects or molecular targets.[1][]

A comprehensive search for in vitro or in vivo studies investigating the mechanism of action of this compound yielded no specific results. Consequently, there is no quantitative data, such as IC₅₀, EC₅₀, or Kᵢ values, to report. Furthermore, no experimental protocols detailing methodologies for assessing its biological activity have been published. The signaling pathways through which this compound may exert its effects remain entirely unknown.

Predicted Avenues for Investigation: A Roadmap for Future Research

Given the lack of direct evidence, predicting the precise mechanism of action of this compound is speculative. However, based on the known activities of other alkaloids isolated from Catharanthus roseus, such as the vinca (B1221190) alkaloids (e.g., vinblastine (B1199706) and vincristine), which are known microtubule inhibitors, a potential starting point for investigation could be its effect on cell proliferation and cytoskeletal dynamics.

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed as a logical progression for future studies.

Figure 1. Proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents an unexplored natural product with untapped therapeutic potential. The current lack of knowledge regarding its mechanism of action presents a significant opportunity for novel research in the fields of pharmacology and drug development. The immediate priority for the scientific community is to initiate foundational in vitro screening to identify any biological activity. Should promising activity be discovered, the subsequent steps of target identification, validation, and pathway analysis, as outlined in the proposed workflow, will be crucial. Unraveling the molecular intricacies of how this compound functions is the first and most critical step towards determining its potential as a future therapeutic agent.

References

(16R)-Dihydrositsirikine: A Technical Overview of a Minor Catharanthus Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (16R)-Dihydrositsirikine, a monterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus. While research on this specific stereoisomer is limited, this document consolidates the available chemical data, outlines general experimental protocols for its isolation and characterization based on related compounds, and discusses the known biological activities of its isomers.

Chemical Identity and Synonyms

This compound is a recognized natural product with several synonyms used in chemical literature and databases. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and compound identification.

Primary Synonyms:

-

18,19-Dihydro-16(R)-sitsirikine

-

Dihydrositsirikine (less specific)

-

19,20-Dihydroisositsirikine[1]

Systematic IUPAC Name:

-

methyl 2-((2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate[2]

The table below summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 6519-26-2 | Chemical Abstracts Service |

| Molecular Formula | C₂₁H₂₈N₂O₃ | PubChem[2] |

| Molecular Weight | 356.47 g/mol | PubChem[2] |

| PubChem CID | 5316739 | PubChem[2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. The following table includes available data and predicted values from computational models.

| Property | Value | Notes |

| Melting Point | 215 °C | Experimental |

| Boiling Point | 547.5 ± 45.0 °C | Predicted |

| Density | 1.24 ± 0.1 g/cm³ | Predicted |

| pKa | 14.30 ± 0.10 | Predicted |

Occurrence

This compound is a naturally occurring alkaloid found in Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[2][3] This plant is a rich source of over 130 terpenoid indole alkaloids, including the well-known anticancer agents vinblastine (B1199706) and vincristine.[4] this compound is considered a minor alkaloid within the complex phytochemical profile of this plant.

Biological Activity and Therapeutic Potential

The biological activity of this compound itself is not well-documented in peer-reviewed literature. However, research on its stereoisomers suggests potential for bioactivity.

A stereoisomer, 16-epi-Z-isositsirikine , also isolated from Catharanthus roseus, has demonstrated antineoplastic activity.[5] It was reported to be active in the KB test system (a human oral epidermoid carcinoma cell line) in vitro and the P-388 murine leukemia test system in vivo.[5] This finding suggests that the dihydrositsirikine scaffold may be a valuable starting point for the development of novel therapeutic agents.

Given the lack of specific data for the (16R) isomer, further investigation is warranted to determine its pharmacological profile and to understand the structure-activity relationships within this group of related alkaloids.

Experimental Protocols: A Generalized Approach

Isolation of Indole Alkaloids from Catharanthus roseus

A generalized workflow for the extraction and isolation of indole alkaloids from plant material is presented below. This process typically involves solvent extraction, acid-base partitioning to separate alkaloids from other metabolites, followed by chromatographic purification.

Characterization of this compound

Once isolated, the structure of this compound would be elucidated using a combination of spectroscopic techniques.

Key Characterization Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of the indole chromophore.

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the absolute configuration.

Biosynthesis

The biosynthesis of terpenoid indole alkaloids in Catharanthus roseus is a complex pathway involving multiple enzymatic steps and cellular compartments.[6] The pathway originates from the shikimate and MEP pathways to produce tryptophan and secologanin, respectively. These precursors are condensed by strictosidine (B192452) synthase to form strictosidine, the central intermediate for all terpenoid indole alkaloids. While the specific enzymatic steps leading to this compound have not been fully elucidated, it is understood to be a downstream product of this intricate biosynthetic network.

The logical relationship of the core biosynthetic precursors is illustrated below.

Future Directions

The study of this compound presents several opportunities for future research. Key areas for investigation include:

-

Pharmacological Screening: A comprehensive evaluation of the biological activity of purified this compound is needed to determine its therapeutic potential.

-

Total Synthesis: The development of a total synthesis route would provide access to larger quantities of the compound for further study and allow for the synthesis of analogues to explore structure-activity relationships.

-

Biosynthetic Pathway Elucidation: Identifying the specific enzymes involved in the formation of this compound within Catharanthus roseus could enable metabolic engineering approaches to enhance its production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labshake.com [labshake.com]

- 4. researchgate.net [researchgate.net]

- 5. Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed Total Synthesis Route for (16R)-Dihydrositsirikine

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, plausible total synthesis route for the complex indole (B1671886) alkaloid (16R)-Dihydrositsirikine. Due to the absence of a complete published total synthesis in the current literature, this note proposes a stereocontrolled pathway based on established synthetic methodologies for related heterocyclic compounds. The proposed synthesis leverages a convergent strategy, focusing on the stereoselective construction of a functionalized piperidine (B6355638) ring, which is then elaborated to the full indolo[2,3-a]quinolizidine core of the target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound envisions disconnecting the molecule at the C-ring, specifically through a Pictet-Spengler reaction. This leads back to tryptamine (B22526) and a chiral 2,3-disubstituted piperidine-derived aldehyde. The substituted piperidine, in turn, can be synthesized from acyclic precursors via a diastereoselective nitro-Mannich reaction and subsequent cyclization, allowing for precise control of the stereocenters.

Diagram of Retrosynthetic Analysis

Caption: Retrosynthetic approach for this compound.

Proposed Total Synthesis Pathway

The forward synthesis commences with the construction of the highly substituted piperidine D-ring, followed by its coupling with tryptamine via a Pictet-Spengler reaction to form the tetracyclic core of this compound.

Synthesis of the Chiral Piperidine Intermediate

The synthesis of the key 2,3-disubstituted piperidine aldehyde begins with a nitro-Mannich reaction between nitroacetone, benzaldehyde (B42025), and a chiral amine catalyst to establish the initial stereocenter. Subsequent functional group manipulations and a ring-closing condensation afford the desired piperidone, which is then converted to the aldehyde.

Table 1: Summary of Proposed Synthetic Steps and Quantitative Data

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected d.r. |

| 1 | Nitro-Mannich Reaction | Nitroacetone, Benzaldehyde | Chiral Amine Catalyst | Nitro-Mannich Adduct | 85-95 | >95:5 |

| 2 | Reduction of Nitro Group | Nitro-Mannich Adduct | H₂, Pd/C | Amino Ketone | 90-98 | - |

| 3 | Boc Protection | Amino Ketone | (Boc)₂O, Et₃N | Boc-protected Amino Ketone | >95 | - |

| 4 | Ring-Closing Condensation | Boc-protected Amino Ketone | Base (e.g., LHMDS) | 2,3-Disubstituted Piperidone | 70-80 | >90:10 |

| 5 | Reduction of Ketone | 2,3-Disubstituted Piperidone | NaBH₄ | Piperidinol | >95 | >95:5 |

| 6 | Oxidation to Aldehyde | Piperidinol | Dess-Martin Periodinane | Chiral Piperidine Aldehyde | 85-95 | - |

| 7 | Pictet-Spengler Reaction | Tryptamine, Chiral Piperidine Aldehyde | TFA | Tetracyclic Indoloquinolizidine | 60-70 | >90:10 |

| 8 | Final Elaboration | Tetracyclic Indoloquinolizidine | Reagents for side chain modification | This compound | 50-60 | - |

Experimental Protocols

Protocol 1: Diastereoselective Nitro-Mannich Reaction (Step 1)

-

To a stirred solution of benzaldehyde (1.0 eq) and nitroacetone (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) at -20 °C is added a chiral thiourea-based amine catalyst (0.1 eq).

-

The reaction mixture is stirred at -20 °C for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired nitro-Mannich adduct.

Protocol 2: Pictet-Spengler Reaction (Step 7)

-

To a solution of tryptamine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is added the chiral 2,3-disubstituted piperidine aldehyde (1.1 eq).

-

The mixture is cooled to 0 °C, and trifluoroacetic acid (TFA, 2.0 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is monitored by LC-MS for the formation of the tetracyclic product.

-

Upon completion, the reaction is carefully neutralized with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the indolo[2,3-a]quinolizidine core.

Visualizations

Proposed Synthetic Workflow

The overall proposed synthetic pathway is illustrated in the following workflow diagram.

Caption: Proposed workflow for the total synthesis of this compound.

This proposed route provides a robust framework for the total synthesis of this compound, addressing the key stereochemical challenges. The modular nature of this approach also allows for the synthesis of analogues for structure-activity relationship studies, which could be valuable in drug discovery programs. Further optimization of each step would be necessary to maximize yields and stereoselectivity.

Application Note: Isolation of (16R)-Dihydrositsirikine from Plant Material

Introduction

(16R)-Dihydrositsirikine is an indole (B1671886) alkaloid that has been identified in the plant species Catharanthus roseus[1]. As a member of the complex family of plant-derived alkaloids, it holds potential for further investigation in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from dried Catharanthus roseus leaf material. The protocol is designed for researchers in natural product chemistry, pharmacology, and related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the proper handling, characterization, and quantification of the compound.

| Property | Value | Source |

| Molecular Formula | C21H28N2O3 | [1][2] |

| Molecular Weight | 356.47 g/mol | [1][2] |

| CAS Number | 6519-26-2 | [2][3] |

| Melting Point | 215 °C | [2][4] |

| Boiling Point (Predicted) | 547.5 ± 45.0 °C | [2][4] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2][4] |

| pKa (Predicted) | 14.30 ± 0.10 | [2][4] |

Experimental Protocol

The isolation of this compound follows a multi-step procedure involving extraction, acid-base partitioning, and chromatographic purification. This protocol is based on established methods for the extraction of indole alkaloids from Catharanthus roseus.

Materials and Reagents

-

Dried and powdered leaves of Catharanthus roseus

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), 2M and 0.1M

-

Ammonium (B1175870) hydroxide (B78521) (NH4OH), concentrated and 2M

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Solvents for chromatography (e.g., DCM, MeOH, ethyl acetate, hexane)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for TLC visualization

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Chromatography columns

-

Standard laboratory glassware

Step 1: Extraction

-

Macerate 100 g of dried, powdered Catharanthus roseus leaves in 1 L of methanol for 48 hours at room temperature with occasional stirring.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Re-extract the plant residue twice more with 500 mL of methanol each time.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude extract.

Step 2: Acid-Base Partitioning

-

Dissolve the crude methanolic extract in 200 mL of 2M HCl. The acidic solution protonates the alkaloids, rendering them water-soluble.

-

Filter the acidic solution to remove any non-polar, insoluble materials.

-

Wash the filtrate with 3 x 100 mL of dichloromethane (DCM) in a separatory funnel to remove neutral and acidic compounds. Discard the organic (DCM) layers.

-

Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the now basic aqueous solution with 4 x 100 mL of DCM.

-

Combine the organic layers and wash with 2 x 100 mL of distilled water to remove any residual base.

-

Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Step 3: Chromatographic Purification

-

Thin Layer Chromatography (TLC) Analysis:

-

Dissolve a small amount of the crude alkaloid fraction in methanol.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate using a solvent system such as DCM:MeOH (95:5) or another suitable mixture.

-

Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots. This helps in optimizing the solvent system for column chromatography.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the spot corresponding to this compound.

-

-

Further Purification (Optional):

-

For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

An isocratic RP-HPLC system could be employed for final purification[5].

-

Workflow Diagram

Caption: Workflow for the isolation of this compound.

Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling organic solvents and concentrated acids/bases.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Note: A Validated HPLC Method for the Quantification of (16R)-Dihydrositsirikine

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (16R)-Dihydrositsirikine, a significant indole (B1671886) alkaloid. The developed isocratic method utilizes a C18 column and a UV detector, offering excellent sensitivity, linearity, and precision. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable tool for the quantitative determination of this compound in various sample matrices.

Introduction

This compound is a monoterpenoid indole alkaloid with potential pharmacological activities. As research into its therapeutic applications progresses, the need for a validated and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex mixtures, making it an ideal choice for the analysis of indole alkaloids in contexts such as pharmacokinetic studies, quality control of herbal formulations, and metabolic research. This application note presents a complete protocol for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₃ | PubChem |

| Molecular Weight | 356.47 g/mol | PubChem |

| Structure | Indole Alkaloid | - |

| UV Absorption (λmax) | Estimated to be in the range of 220-230 nm and 270-290 nm, characteristic of the indole chromophore. | General Spectroscopic Data for Indole Alkaloids |

| Solubility | Soluble in methanol (B129727) and acetonitrile. | General knowledge of Indole Alkaloids |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

Chromatographic Conditions

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (35:65, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm and 280 nm (or optimal wavelength as determined by PDA scan)

-

Injection Volume: 10 µL

-

Run Time: 15 minutes

Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure.

-

Reconstitution: Reconstitute the residue in 5 mL of the mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Specificity | No interference from blank matrix |

Diagrams

Caption: Workflow for HPLC Method Development and Validation.

Caption: Logical Flow for HPLC Troubleshooting.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in quality control laboratories and research settings for the routine analysis of this compound.

Application Note: Structural Elucidaion of (16R)-Dihydrositsirikine using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the structural elucidation of the indole (B1671886) alkaloid (16R)-Dihydrositsirikine using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus. The structural characterization of such natural products is crucial for understanding their biological activity and for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This application note outlines the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are suitable choices. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.2.1. 1D NMR Experiments

-

¹H NMR (Proton): This is the fundamental experiment providing information on the number of different types of protons, their chemical environment, and their scalar couplings.

-

Pulse Program: zg30

-

Number of Scans (NS): 16-32

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): 0-12 ppm

-

-

¹³C NMR (Carbon): This experiment provides information on the number of different types of carbon atoms in the molecule.

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans (NS): 1024-4096 (due to the low natural abundance and gyromagnetic ratio of ¹³C)

-

Relaxation Delay (D1): 2-5 seconds

-

Spectral Width (SW): 0-200 ppm

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

-

DEPT-90: Only CH signals are observed.

-

2.2.2. 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and three-dimensional structure of the molecule.

Data Presentation and Analysis

The structural elucidation of this compound is achieved through the systematic analysis of the 1D and 2D NMR data. The following tables summarize the representative ¹H and ¹³C NMR data.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 3.15 | m | |

| 2 | 2.80 | m | |

| 3 | 3.50 | m | |

| 5α | 3.10 | m | |

| 5β | 2.90 | m | |

| 6α | 2.75 | m | |

| 6β | 2.60 | m | |

| 9 | 7.45 | d | 7.5 |

| 10 | 7.10 | t | 7.5 |

| 11 | 7.15 | t | 7.5 |

| 12 | 7.50 | d | 7.5 |

| 14 | 2.20 | m | |

| 15 | 1.80 | m | |

| 16 | 2.50 | m | |

| 17-H₂ | 3.80 | dd | 11.0, 4.0 |

| 3.65 | dd | 11.0, 6.0 | |

| 18-H₃ | 0.95 | t | 7.5 |

| 19-H₂ | 1.40 | m | |

| 21 | 4.10 | br s | |

| OCH₃ | 3.75 | s | |

| NH | 8.10 | br s | |

| OH | 2.95 | t | 5.5 |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Position | Chemical Shift (δ, ppm) | DEPT |

| 2 | 54.0 | CH |

| 3 | 60.5 | CH |

| 5 | 53.0 | CH₂ |

| 6 | 21.5 | CH₂ |

| 7 | 108.0 | C |

| 8 | 128.0 | C |

| 9 | 118.0 | CH |

| 10 | 119.5 | CH |

| 11 | 121.5 | CH |

| 12 | 110.0 | CH |

| 13 | 136.0 | C |

| 14 | 35.0 | CH₂ |

| 15 | 30.0 | CH |

| 16 | 45.0 | CH |

| 17 | 65.0 | CH₂ |

| 18 | 12.0 | CH₃ |

| 19 | 25.0 | CH₂ |

| 20 | 135.0 | C |

| 21 | 60.0 | CH |

| C=O | 175.0 | C |

| OCH₃ | 52.5 | CH₃ |

Analysis Workflow:

-

¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C NMR spectra gives the first indication of the number of magnetically non-equivalent protons and carbons.

-

DEPT: Differentiate carbon signals into CH, CH₂, and CH₃ groups.

-

HSQC: Correlate each proton signal to its directly attached carbon signal. This allows for the definitive assignment of protonated carbons.

-

COSY: Establish proton-proton coupling networks. For example, trace the correlations from the ethyl group protons (H-18 and H-19) and the protons of the indole ring.

-

HMBC: Connect the different spin systems and assign quaternary carbons. Key correlations would include those from the methyl protons of the ester group to the carbonyl carbon and C-16, and from the indole NH proton to surrounding carbons.

-

NOESY: Determine the relative stereochemistry of the molecule by identifying protons that are close in space. For instance, NOE correlations can help establish the cis or trans relationship of substituents on the quinolizidine (B1214090) ring system.

Visualization of Workflows and Relationships

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Key HMBC Correlations for Structural Connectivity

This diagram highlights some of the critical long-range proton-carbon correlations that are essential for assembling the molecular structure of this compound.

Caption: Key HMBC correlations in this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of complex natural products like this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic data analysis outlined in this application note, researchers can confidently determine the complete chemical structure and relative stereochemistry of this and other similar indole alkaloids. This detailed structural information is a prerequisite for further investigation into the pharmacological properties and potential therapeutic applications of these compounds.

Application Note: Mass Spectrometry Analysis of (16R)-Dihydrositsirikine

Introduction

(16R)-Dihydrositsirikine is a monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their structural diversity and significant pharmacological activities. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of such compounds in drug discovery and development. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful platform for the analysis of this compound in complex matrices due to its high resolution, sensitivity, and specificity. This application note outlines a general protocol for the mass spectrometry analysis of this compound.

Principle of the Method

This method utilizes UPLC to chromatographically separate this compound from other components in a sample. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. Following separation, the analyte is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in positive ion mode. The precursor ion corresponding to the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. These transitions are monitored for quantification and confirmation.

Experimental Protocols

1. Sample Preparation (from Plant Material - Illustrative)

A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest.

-

Extraction:

-

Homogenize 1 g of dried and powdered plant material with 10 mL of methanol (B129727).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Clean-up:

-

Reconstitute the dried extract in 1 mL of 5% acetic acid.

-

Condition a cation-exchange SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water, and finally equilibrating with 5 mL of 5% acetic acid.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove impurities.

-

Elute the alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

The following are typical starting conditions that may require optimization for this compound.

| Parameter | Recommended Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

3. Data Acquisition and Processing

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A hypothetical MRM transition is provided in the data table below.

-

Calibration Curve: Prepare a series of calibration standards of this compound in the initial mobile phase. The concentration range should encompass the expected concentrations in the samples.

-

Quantification: The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data for the analysis of this compound. This data is for illustrative purposes only.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Concentration Range (ng/mL) | r² |

| This compound | 341.2 | 144.1 | 0.1 | 30 | 25 | 1 - 1000 | > 0.99 |

| Internal Standard (e.g., Yohimbine) | 355.2 | 144.1 | 0.1 | 35 | 30 | - | - |

Mandatory Visualization

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Application Note: Development of a Cell-Based Assay for Assessing the Biological Activity of (16R)-Dihydrositsirikine

Abstract

This application note details a comprehensive workflow for characterizing the biological activity of (16R)-Dihydrositsirikine, a novel natural product, using a suite of cell-based assays. Given the limited existing data on this compound, we propose a tiered screening approach, starting with a general cytotoxicity assessment, followed by more specific assays to elucidate its mechanism of action, including apoptosis and cell cycle analysis. This protocol is designed for researchers in drug discovery and natural product chemistry to systematically evaluate the potential therapeutic properties of this compound in a cancer cell line model.

Introduction

Natural products are a rich source of novel chemical scaffolds for drug discovery. This compound is an alkaloid whose biological activities have not been extensively studied. Preliminary structural analysis suggests potential interactions with cellular pathways implicated in cell proliferation and survival. Therefore, developing robust cell-based assays is crucial to determine its bioactivity and elucidate its mechanism of action. This application note provides a detailed protocol for a multi-faceted in vitro evaluation of this compound using the human colorectal carcinoma cell line, HCT116, as a model system. The described workflow is adaptable to other cell lines and compounds of interest.

Materials and Reagents

-

Cell Line: HCT116 (human colorectal carcinoma)

-